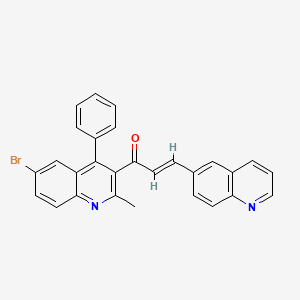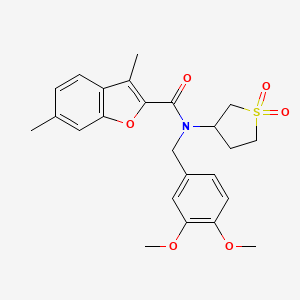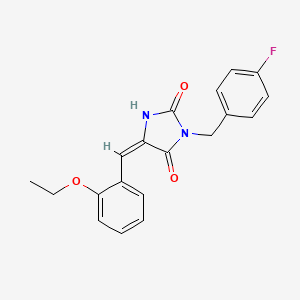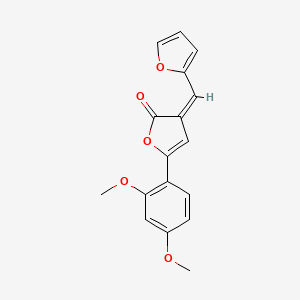
(2E)-1-(6-bromo-2-methyl-4-phenylquinolin-3-yl)-3-(quinolin-6-yl)prop-2-en-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2E)-1-(6-ブロモ-2-メチル-4-フェニルキノリン-3-イル)-3-(キノリン-6-イル)プロプ-2-エン-1-オン: は、キノリン系に属する合成有機化合物です。
合成方法
合成経路と反応条件
(2E)-1-(6-ブロモ-2-メチル-4-フェニルキノリン-3-イル)-3-(キノリン-6-イル)プロプ-2-エン-1-オンの合成は、通常、複数段階の有機反応を伴います。一般的な方法には、次の手順が含まれます。
キノリン核の形成: キノリン核は、酸化剤の存在下でアニリンとグリセロールおよび硫酸を縮合させるSkraup合成によって合成することができます。
アルドール縮合: 最後の段階は、臭素化キノリン誘導体と適切なアルデヒドまたはケトンとのアルドール縮合反応を含み、目的の化合物が生成されます。
工業生産方法
この化合物の工業生産には、同様の合成経路が使用される場合がありますが、規模が大きく、収率、純度、およびコスト効率が最適化されています。連続フロー反応器や自動システムの使用により、生産プロセスの効率が向上します。
化学反応解析
反応の種類
酸化: この化合物は、過マンガン酸カリウムや三酸化クロムなどの試薬を使用して酸化反応を受けることがあり、キノリンN-オキシドが生成されます。
還元: 還元反応は、炭素上のパラジウムなどの水素化触媒を使用して行うことができ、二重結合または臭素基の還元につながります。
一般的な試薬と条件
酸化: 過マンガン酸カリウム、三酸化クロム
還元: 炭素上のパラジウム、水素ガス
置換: メトキシドナトリウム、tert-ブトキシドカリウム
主な生成物
酸化: キノリンN-オキシド
還元: 還元されたキノリン誘導体
置換: 官能基化されたキノリン誘導体
科学研究への応用
化学
この化合物は、より複雑な分子の合成におけるビルディングブロックとして使用され、特に新しい医薬品や農薬の開発において使用されます。
生物学
生物学的研究では、キノリン誘導体と酵素や受容体などの生物学的標的との相互作用を研究するためのプローブとして機能します。
医学
産業
産業部門では、染料、顔料、およびその他の特殊化学品の合成に使用できます。
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-1-(6-bromo-2-methyl-4-phenylquinolin-3-yl)-3-(quinolin-6-yl)prop-2-en-1-one typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent.
Aldol Condensation: The final step involves an aldol condensation reaction between the brominated quinoline derivative and a suitable aldehyde or ketone to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts such as palladium on carbon, resulting in the reduction of the double bond or the bromo group.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Palladium on carbon, hydrogen gas
Substitution: Sodium methoxide, potassium tert-butoxide
Major Products
Oxidation: Quinoline N-oxides
Reduction: Reduced quinoline derivatives
Substitution: Functionalized quinoline derivatives
科学的研究の応用
Chemistry
The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology
In biological research, it serves as a probe to study the interactions of quinoline derivatives with biological targets, such as enzymes and receptors.
Medicine
Industry
In the industrial sector, it can be used in the synthesis of dyes, pigments, and other specialty chemicals.
作用機序
(2E)-1-(6-ブロモ-2-メチル-4-フェニルキノリン-3-イル)-3-(キノリン-6-イル)プロプ-2-エン-1-オンの作用機序は、酵素や受容体などの特定の分子標的との相互作用を伴います。この化合物は、これらの標的を阻害または活性化して、その観察された生物学的効果をもたらす生化学的イベントのカスケードを誘発する可能性があります。正確な経路と分子標的は、特定の用途と状況によって異なる場合があります。
類似の化合物との比較
類似の化合物
- (2E)-1-(6-クロロ-2-メチル-4-フェニルキノリン-3-イル)-3-(キノリン-6-イル)プロプ-2-エン-1-オン
- (2E)-1-(6-フルオロ-2-メチル-4-フェニルキノリン-3-イル)-3-(キノリン-6-イル)プロプ-2-エン-1-オン
独自性
(2E)-1-(6-ブロモ-2-メチル-4-フェニルキノリン-3-イル)-3-(キノリン-6-イル)プロプ-2-エン-1-オンにおけるキノリン環の6位に臭素基が存在することで、クロロおよびフルオロ類似体と比較して、独自の化学的および生物学的特性が得られます。これは、その反応性、生物学的標的への結合親和性、およびさまざまな用途における全体的な有効性に影響を与える可能性があります。
類似化合物との比較
Similar Compounds
- (2E)-1-(6-chloro-2-methyl-4-phenylquinolin-3-yl)-3-(quinolin-6-yl)prop-2-en-1-one
- (2E)-1-(6-fluoro-2-methyl-4-phenylquinolin-3-yl)-3-(quinolin-6-yl)prop-2-en-1-one
Uniqueness
The presence of the bromo group at the 6-position of the quinoline ring in (2E)-1-(6-bromo-2-methyl-4-phenylquinolin-3-yl)-3-(quinolin-6-yl)prop-2-en-1-one imparts unique chemical and biological properties compared to its chloro and fluoro analogs. This can influence its reactivity, binding affinity to biological targets, and overall efficacy in various applications.
特性
分子式 |
C28H19BrN2O |
|---|---|
分子量 |
479.4 g/mol |
IUPAC名 |
(E)-1-(6-bromo-2-methyl-4-phenylquinolin-3-yl)-3-quinolin-6-ylprop-2-en-1-one |
InChI |
InChI=1S/C28H19BrN2O/c1-18-27(26(32)14-10-19-9-12-24-21(16-19)8-5-15-30-24)28(20-6-3-2-4-7-20)23-17-22(29)11-13-25(23)31-18/h2-17H,1H3/b14-10+ |
InChIキー |
SMVFYYLXUOAJLA-GXDHUFHOSA-N |
異性体SMILES |
CC1=C(C(=C2C=C(C=CC2=N1)Br)C3=CC=CC=C3)C(=O)/C=C/C4=CC5=C(C=C4)N=CC=C5 |
正規SMILES |
CC1=C(C(=C2C=C(C=CC2=N1)Br)C3=CC=CC=C3)C(=O)C=CC4=CC5=C(C=C4)N=CC=C5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-methoxyethyl 6-(3-bromophenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate](/img/structure/B11598188.png)

![2-methylpropyl 6-(4-methoxyphenyl)-8-methyl-4-oxo-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate](/img/structure/B11598202.png)

![(5E)-5-{[2,5-dimethyl-1-(4-methylphenyl)-1H-pyrrol-3-yl]methylidene}-1,3-thiazolidine-2,4-dione](/img/structure/B11598212.png)

![2-(2-chlorophenoxy)-N-{4-[(2-ethylpiperidin-1-yl)sulfonyl]phenyl}acetamide](/img/structure/B11598228.png)
![(6Z)-3-(4-methylphenyl)-6-[(3-methylthiophen-2-yl)methylidene][1,3]thiazolo[2,3-c][1,2,4]triazol-5(6H)-one](/img/structure/B11598239.png)

![methyl (4Z)-4-{[1-(3-chloro-4-methoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B11598243.png)

![6-({[4-(2-Methylphenoxy)phenyl]sulfonyl}amino)hexanoic acid](/img/structure/B11598259.png)
![propan-2-yl 8-methyl-4-oxo-6-(3,4,5-trimethoxyphenyl)-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate](/img/structure/B11598260.png)
![3-methyl-1-phenyl-4-[4-(propan-2-yloxy)phenyl]-4,8-dihydro-1H-pyrazolo[3,4-e][1,4]thiazepin-7(6H)-one](/img/structure/B11598268.png)
